N-(3,4-dimethylisoxazol-5-yl)-4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino}benzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-5-isoxazolyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is a sulfonamide and a member of benzenes.
Scientific Research Applications
Synthesis and Biochemical Evaluation
- The synthesis and structure-activity relationship of similar compounds have been studied, with a focus on their role as inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These compounds have demonstrated significant inhibition potency in vitro and efficacy in increasing kynurenic acid concentration in rat brains (Röver et al., 1997).
Enzyme Inhibition and Molecular Docking
- New Schiff bases derived from sulfamethoxazole have been synthesized and evaluated for their effects on various enzyme activities. These compounds, including derivatives of the N-(3,4-dimethylisoxazol-5-yl) group, have shown to inhibit enzymes like cholesterol esterase and tyrosinase with notable IC50 values. Molecular docking studies have helped in understanding their potential binding interactions with these enzymes (Alyar et al., 2019).
Photodynamic Therapy Applications
- Studies have been conducted on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for use in photodynamic therapy, particularly for cancer treatment. These compounds have demonstrated good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Carbonic Anhydrase Inhibitor Effects
- Research on Schiff bases of Sulfa drugs and their metal complexes has shown that these compounds, including N-(3,4-dimethylisoxazol-5-yl) derivatives, exhibit antimicrobial activities and inhibit carbonic anhydrase enzymes. Their potential in this area is significant, considering their high inhibition potencies compared to other ligands (Alyar et al., 2018).
Properties
Molecular Formula |
C20H18FN3O4S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H18FN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)18-9-7-17(8-10-18)22-12-11-19(25)15-3-5-16(21)6-4-15/h3-12,22,24H,1-2H3/b12-11+ |
InChI Key |
YVTROUKQHMBWRO-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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